Azepan-1-yl(2-fluorophenyl)methanone
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Overview
Description
1-(2-Fluorobenzoyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluorobenzoyl group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorobenzoyl)azepane can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods: Industrial production of 1-(2-fluorobenzoyl)azepane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzoyl)azepane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The azepane ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
- Substituted azepanes
- Reduced alcohol derivatives
- Azepane N-oxides
Scientific Research Applications
1-(2-Fluorobenzoyl)azepane has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)azepane involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The azepane ring may also play a role in enhancing the compound’s binding affinity and selectivity . Detailed studies on the molecular pathways and targets are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Azepane: The parent compound without the fluorobenzoyl group.
Oxepane: A seven-membered ring containing an oxygen atom instead of nitrogen.
Silepane: A seven-membered ring containing a silicon atom.
Phosphepane: A seven-membered ring containing a phosphorus atom.
Uniqueness: 1-(2-Fluorobenzoyl)azepane is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C13H16FNO |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
azepan-1-yl-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H16FNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
ADWADSQFPPWJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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